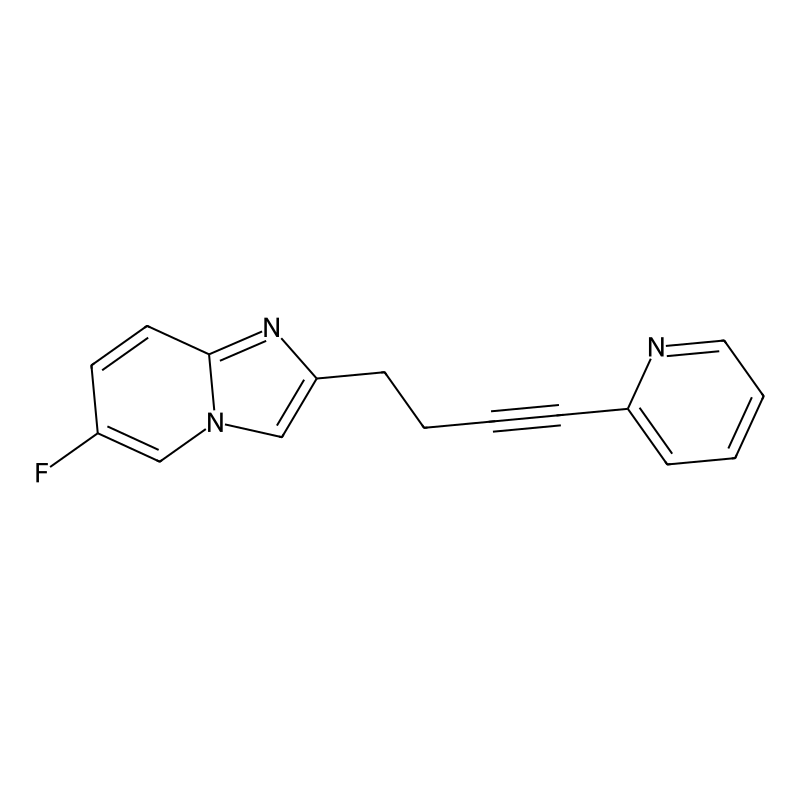Dipraglurant

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Dipraglurant is a small molecule that acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) []. This means it binds to a specific site on the mGluR5 receptor and inhibits its activity, rather than directly activating it. mGluR5 is a protein found in the brain that plays a role in various neurological functions, including motor control, learning, and memory []. By inhibiting mGluR5, dipraglurant has the potential to modulate these functions and offer therapeutic benefits in neurological disorders.
Research on Dipraglurant for Movement Disorders
One of the most promising areas of research for dipraglurant is in the treatment of movement disorders, such as dystonia and levodopa-induced dyskinesia (LID) []. Dystonia is a condition characterized by involuntary muscle contractions that cause abnormal postures or tremors. LID is a common side effect of levodopa, a medication used to treat Parkinson's disease. It involves involuntary movements that can be troublesome and impair quality of life.
Studies in animal models have shown that dipraglurant can improve symptoms of dystonia and LID [, ]. For example, a study published in the journal Movement Disorders found that dipraglurant normalized the effects of a genetic mutation that causes dystonia in mice []. These findings suggest that dipraglurant may be a potential therapeutic agent for these conditions.
Purity
XLogP3
Exact Mass
Appearance
Storage
Wikipedia
Dates
2: Rascol O, Fox S, Gasparini F, Kenney C, Di Paolo T, Gomez-Mancilla B. Use of
3: Bezard E, Pioli EY, Li Q, Girard F, Mutel V, Keywood C, Tison F, Rascol O,








